molecular formula C14H16F3NO3 B2558905 N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide CAS No. 1421585-15-0

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2558905
CAS No.: 1421585-15-0
M. Wt: 303.281
InChI Key: BFBSQCWCQSMQKA-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethoxy group at the para position and a cyclopropyl-hydroxypropyl moiety at the nitrogen atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Preparation of 4-(trifluoromethoxy)benzoic acid: This can be achieved through the electrophilic aromatic substitution of 4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base.

    Conversion to 4-(trifluoromethoxy)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.

    Formation of this compound: The final step involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in acetic acid.

    Reduction: LiAlH4 in dry ether or borane-tetrahydrofuran complex.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)-4-(trifluoromethoxy)benzamide.

    Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl-hydroxypropyl moiety may interact with specific amino acid residues in the target protein, stabilizing the compound-protein complex and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxypropyl)-4-(trifluoromethoxy)benzamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzamide: Contains a methoxy group instead of a trifluoromethoxy group, which may alter its electronic properties and reactivity.

    N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethyl)benzamide: Has a trifluoromethyl group instead of a trifluoromethoxy group, potentially affecting its lipophilicity and metabolic stability.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide is unique due to the combination of its trifluoromethoxy and cyclopropyl-hydroxypropyl groups. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity, metabolic stability, and specific binding interactions with biological targets. These features make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c1-13(20,10-4-5-10)8-18-12(19)9-2-6-11(7-3-9)21-14(15,16)17/h2-3,6-7,10,20H,4-5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBSQCWCQSMQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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